3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate
Description
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-4-13-7-15-18(9-17(13)27-12(3)22)26-11(2)20(21(15)23)14-5-6-16-19(8-14)25-10-24-16/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQKBSNIFTXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines , suggesting potential targets within these cells.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure , suggesting that this compound may have similar effects.
Result of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins
Cellular Effects
It is believed that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate vary with different dosages in animal models. Specific studies detailing these effects are currently lacking.
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known by its CAS number 227094-63-5, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone backbone with a benzo[d][1,3]dioxole moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties . For instance, studies have shown that derivatives of chromenone can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anticancer Potential
Several studies have explored the anticancer potential of chromenone derivatives. For example:
- A study reported that related compounds displayed significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT 116) with IC50 values ranging from 4.363 μM to higher concentrations depending on the structural modifications .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. Notably:
- It has shown potential as an acetylcholinesterase (AChE) inhibitor, which could have implications for treating neurodegenerative disorders such as Alzheimer's disease .
Case Studies
-
Study on Antioxidant and Anticancer Activities
- Objective : Evaluate the antioxidant and anticancer effects of chromenone derivatives.
- Method : In vitro assays were conducted on several cancer cell lines.
- Results : The compounds exhibited significant antioxidant activity and cytotoxicity against HCT 116 cells, suggesting potential for further development as therapeutic agents.
-
Enzyme Inhibition Study
- Objective : Assess the inhibition of AChE by chromenone derivatives.
- Method : Enzyme activity assays were performed.
- Results : The derivatives demonstrated promising inhibitory effects on AChE, indicating potential use in neuroprotective therapies.
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Chromenone and benzodioxole derivatives exhibit diverse biological activities, with structural modifications significantly influencing their physicochemical and pharmacological properties. Below is a detailed comparison of 31a with its analogs based on substituent patterns, synthesis, and spectral characteristics.
Substituent Effects on Core Chromenone Skeleton
Spectral and Physical Properties
Key Observations :
Implications of Structural Modifications
- Lipophilicity and Bioavailability : The 7-acetate group in 31a increases membrane permeability compared to hydroxylated analogs (e.g., 31c ) .
- Electronic Effects : The benzodioxole moiety provides electron-rich aromaticity, influencing binding interactions in biological targets (e.g., enzymes or receptors) .
Q & A
Q. What are the standard synthetic routes for preparing 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate?
The compound is typically synthesized via acetylation of a hydroxyl-bearing precursor. A common method involves reacting the parent chromenone derivative (e.g., 3-(benzo[d][1,3]dioxol-5-yl)-7-hydroxy-6-ethyl-2-methyl-4H-chromen-4-one) with acetyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIEA) in anhydrous acetonitrile. The reaction is heated under reflux for short durations (5–10 minutes), followed by cooling, aqueous workup, and purification via silica gel chromatography . Key considerations include stoichiometric control of acetyl chloride to avoid over-acetylation and the use of inert atmospheres to prevent side reactions.
Q. What spectroscopic techniques are essential for characterizing this compound?
Core characterization methods include:
- 1H/13C NMR : To confirm substitution patterns and acetate integration (e.g., acetate methyl protons at δ ~2.3 ppm; chromenone carbonyl at δ ~180 ppm).
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., [M+H]+ calculated for C22H19O6: 379.1179; observed: 379.1182 ).
- IR Spectroscopy : To identify ester carbonyl stretches (~1760 cm⁻¹) and chromenone ketone vibrations (~1650 cm⁻¹) .
Q. Table 1: Representative NMR Data
| Position | δ (1H, ppm) | δ (13C, ppm) | Assignment |
|---|---|---|---|
| OAc CH3 | 2.30 (s) | 21.1 | Acetate methyl |
| C4=O | - | 180.2 | Chromenone ketone |
| C7-OAc | - | 169.5 | Ester carbonyl |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL can elucidate bond angles, torsion angles, and packing motifs. For example, the dihedral angle between the chromenone core and the benzo[d][1,3]dioxolyl group may influence π-π stacking interactions. Advanced refinement protocols (e.g., TWINABS for twinned crystals) are critical for handling low-symmetry space groups. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. How can contradictory biological activity data be resolved for this compound?
Discrepancies in activity profiles (e.g., varying IC50 values across assays) may arise from differences in cell permeability, solvent effects, or target promiscuity. Methodological solutions include:
- Dose-Response Redundancy : Replicate assays using orthogonal techniques (e.g., fluorescence polarization vs. SPR).
- Metabolic Stability Studies : LC-MS/MS to quantify intracellular concentrations .
- Molecular Dynamics Simulations : To assess binding mode consistency across homologs .
Q. Table 2: Comparative Binding Affinities
| Target Protein | Assay Type | Reported Kd (µM) | Technique | Reference |
|---|---|---|---|---|
| Kinase X | SPR | 0.45 ± 0.02 | Biacore T200 | |
| Kinase X | FP | 1.20 ± 0.15 | Fluorescence Polarization |
Q. What strategies optimize regioselectivity during functionalization of the chromenone core?
Regioselective modification at C7 (acetate position) versus C5/C8 requires careful control of reaction conditions:
- Electrophilic Aromatic Substitution : Use directing groups (e.g., -OH at C7) to steer acetylation .
- Protection/Deprotection : Temporary silyl protection (e.g., TBSCl) of competing hydroxyl groups .
- Catalytic Systems : Pd/Cu-mediated cross-coupling for C-H activation at inert positions .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
Common pitfalls include poor solubility of intermediates and side reactions. Mitigation strategies:
- Solvent Optimization : Switch from acetonitrile to DMF for better dissolution of aromatic intermediates.
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic acetylations .
- Crystallization-Driven Purification : Use antisolvent precipitation to bypass silica gel limitations .
Q. What computational tools predict the compound’s metabolic pathways?
Software like Schrödinger’s MetaSite evaluates phase I/II metabolism by simulating cytochrome P450 interactions and glucuronidation sites. Input requires 3D structures optimized via Gaussian09 at the B3LYP/6-31G* level .
Data Reproducibility Guidelines
- Synthetic Replicates : Minimum three independent batches with ≤5% variance in NMR purity.
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and report Z’-factors for assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
